molecular formula C9H9NO4 B1585228 2,5-Dimethyl-3-nitrobenzoic acid CAS No. 27022-97-5

2,5-Dimethyl-3-nitrobenzoic acid

Cat. No. B1585228
CAS RN: 27022-97-5
M. Wt: 195.17 g/mol
InChI Key: CXGZFDGAQVAGHA-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-3-nitrobenzoic acid” is a substituted nitrobenzoic acid . It has a molecular formula of C9H9NO4 and an average mass of 195.172 Da .


Synthesis Analysis

The synthesis of similar compounds involves reacting the base compound with nitric acid . Another method involves the use of manganese acetate and cobalt acetate, followed by the addition of hydrogen peroxide .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C9H9NO4 . The structure includes a benzene ring bearing both a carboxylic acid group and a nitro group on two different ring carbon atoms .


Chemical Reactions Analysis

“this compound” is a versatile building block that can be used in the synthesis of a wide range of compounds . It is also an important intermediate for the synthesis of pharmaceuticals and other specialty chemicals .

Scientific Research Applications

Chemical Synthesis and Molecular Studies

  • Tissue Sulfhydryl Groups Detection : A water-soluble aromatic disulfide has been synthesized for the determination of sulfhydryl groups, demonstrating applications in biological materials analysis (Ellman, 1959).
  • Anticonvulsant Activities of Metal Complexes : Synthesis and structure analysis of Zn(II) and Co(II) complexes with 3-nitro-4-hydroxybenzoic acid were conducted, showing their potential anticonvulsant activities (D'angelo et al., 2008).
  • Infrared Spectra and Molecular Orbital Studies : Research on complexes of 2-chloro-4-nitrobenzoic acid with amines explores the relationship between infrared protonic vibrational band and proton affinity, contributing to the understanding of hydrogen bonding (Awad & Habeeb, 1996).

Material Synthesis and Analysis

  • Solvent-Induced Reactivity towards Zinc Carboxylates : Studies on the reactions of 3,5-dimethylpyrazole with zinc(II) acetate in various solvents reveal insights into the formation of zinc complexes, indicating the role of solvent in complex formation (Sarma et al., 2009).
  • Synthesis of Chlorantraniliprole : Demonstrates the use of 3-methyl-2-nitrobenzoic acid in synthesizing key intermediates for the production of chlorantraniliprole, a pesticide, showcasing the acid's role in agricultural chemical synthesis (Chen et al., 2010).

Analytical Chemistry Applications

  • Spectrophotometric Determination of Metals : The development of an analytical reagent for the sensitive determination of nickel and other metals illustrates the utility of 2,5-Dimethyl-3-nitrobenzoic acid derivatives in analytical chemistry (Furukawa & Shibata, 1982).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "2,5-Dimethyl-3-nitrobenzoic acid" . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

“2,5-Dimethyl-3-nitrobenzoic acid” is used in research and has potential applications in the synthesis of various compounds . It could be an important intermediate for the synthesis of pharmaceuticals and other specialty chemicals .

properties

IUPAC Name

2,5-dimethyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGZFDGAQVAGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292738
Record name 2,5-dimethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27022-97-5
Record name 27022-97-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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